N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
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Overview
Description
N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorobenzyl group, an imidazoquinazolinone core, and a propanamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide typically involves multiple steps:
Formation of the Imidazoquinazolinone Core: This step often starts with the condensation of an appropriate anthranilic acid derivative with an aldehyde or ketone, followed by cyclization to form the imidazoquinazolinone ring.
Introduction of the Thioether Linkage: The imidazoquinazolinone intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the Fluorobenzyl Group: The resulting intermediate is further reacted with 4-fluorobenzyl chloride under basic conditions to attach the fluorobenzyl group.
Formation of the Propanamide Moiety: Finally, the compound is acylated with propanoyl chloride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the imidazoquinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to these targets, while the imidazoquinazolinone core could modulate their activity. The thioether linkage may also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it potentially more effective in its applications compared to similar compounds.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2S/c1-16(24(32)28-15-17-11-13-19(27)14-12-17)34-26-29-21-10-6-5-9-20(21)23-30-22(25(33)31(23)26)18-7-3-2-4-8-18/h2-14,16,22H,15H2,1H3,(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAIFJXWPUOLFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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